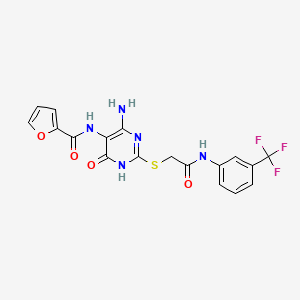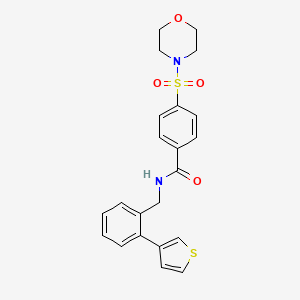![molecular formula C19H13ClFNO4 B2951975 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate CAS No. 867136-14-9](/img/structure/B2951975.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate, also known as CDDO-4F, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of 1,4-naphthoquinone, which is structurally related to the compound , have shown promising results against various cancer cell lines, including HepG2, HuCCA-1, A549, and MOLT-3 . The modification of naphthoquinones, such as introducing amino groups, has been reported to improve pharmacological properties, potentially leading to more effective cancer treatments .
Antimicrobial Properties
The antimicrobial potential of naphthoquinone derivatives is another area of interest. These compounds have been synthesized and evaluated for their ability to combat multidrug-resistant bacteria, which is a growing concern in the medical field . The systematic review of naphthoquinones and their derivatives highlights their relevance as antimicrobial and antitumoral molecules .
Synthetic Methodologies
In medicinal chemistry, the synthetic approaches to creating pharmacologically active compounds are crucial. The compound could serve as a building block for more complex molecules with improved drug-like properties and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This is particularly important for developing new drugs with better efficacy and fewer side effects.
Biological Redox Properties
Naphthoquinones are known for their redox properties, which can be harnessed in biological applications. The redox activity of these compounds can induce oxidative stress in cells, which is a mechanism often exploited in anticancer therapies . The compound’s ability to participate in redox reactions could make it valuable for developing new therapeutic agents.
Peptide Targeting for Cancer Therapy
Quinonyl amino acids, which are related to the compound , are used as building blocks for peptides that target drugs to cancer-damaged areas . This application is significant for targeted cancer therapy, where the goal is to deliver drugs specifically to tumor cells while minimizing the impact on healthy tissues.
Material Science and Dye Synthesis
The structural features of naphthoquinones make them suitable for applications in material science, particularly in the synthesis of dyes and pigments. Their aromatic structure and conjugated system allow for various substitutions, which can result in a wide range of colors and properties suitable for industrial applications .
Propiedades
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO4/c20-15-16(18(24)14-4-2-1-3-13(14)17(15)23)22-9-10-26-19(25)11-5-7-12(21)8-6-11/h1-8,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDDBLCMCBMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

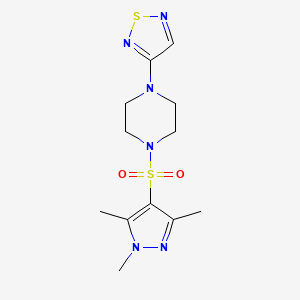
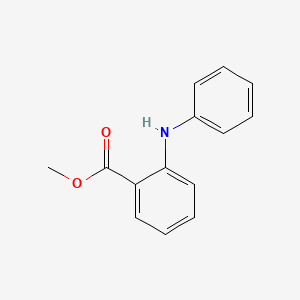
![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
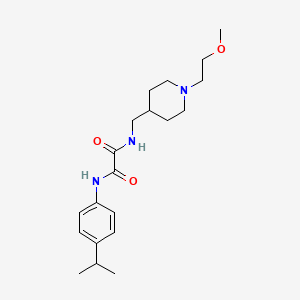
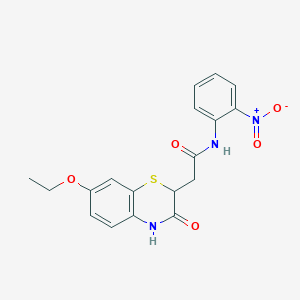

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)
![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)
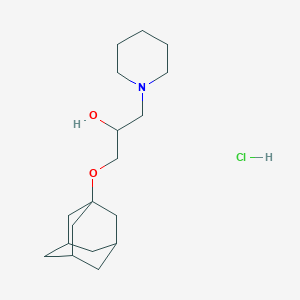
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
